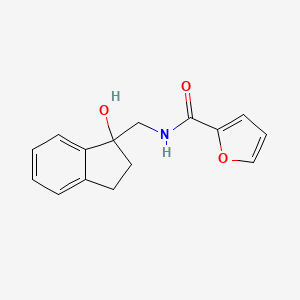

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-14(13-6-3-9-19-13)16-10-15(18)8-7-11-4-1-2-5-12(11)15/h1-6,9,18H,7-8,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDMBRIAZRIAOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for N-((1-Hydroxy-2,3-Dihydro-1H-Inden-1-Yl)Methyl)Furan-2-Carboxamide

Key Intermediates and Precursors

The synthesis of this compound requires two primary intermediates:

- Furan-2-carbonyl chloride : Synthesized via thionyl chloride-mediated chlorination of furan-2-carboxylic acid.

- (1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methylamine : Prepared through reductive amination of 1-hydroxy-2,3-dihydro-1H-inden-1-carbaldehyde.

Synthesis of Furan-2-Carbonyl Chloride

Furan-2-carboxylic acid is treated with excess thionyl chloride ($$ \text{SOCl}2 $$) in dry benzene under reflux for 10–12 hours. The reaction produces furan-2-carbonyl chloride (a colorless liquid) with near-quantitative yield:

$$

\text{Furan-2-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Furan-2-carbonyl chloride} + \text{SO}_2 + \text{HCl}

$$

This intermediate is highly reactive and must be used immediately in subsequent steps.

Preparation of (1-Hydroxy-2,3-Dihydro-1H-Inden-1-Yl)Methylamine

The amine precursor is synthesized via a two-step process:

Amide Bond Formation

The final step involves coupling furan-2-carbonyl chloride with (1-hydroxy-2,3-dihydro-1H-inden-1-yl)methylamine. This is typically performed in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) with triethylamine ($$ \text{Et}3\text{N} $$) as a base:

$$

\text{Furan-2-carbonyl chloride} + \text{Amine} \xrightarrow{\text{Et}3\text{N, DMF}} \text{this compound} + \text{HCl}

$$

Reaction Conditions :

Optimization of Reaction Parameters

Solvent Selection

Mechanistic Insights

Nucleophilic Acyl Substitution

The amine attacks the electrophilic carbonyl carbon of furan-2-carbonyl chloride, displacing chloride ($$ \text{Cl}^- $$) and forming the amide bond. Triethylamine neutralizes $$ \text{HCl} $$, shifting the equilibrium toward product formation.

Stereochemical Considerations

The (1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl group introduces a chiral center at the inden ring’s 1-position. Racemization is minimized by maintaining low temperatures (<10°C) during coupling.

Analytical Characterization

Alternative Synthetic Strategies

Challenges and Solutions

Hydroxyl Group Protection

The inden ring’s hydroxyl group may undergo undesired acylation. Protection with tert-butyldimethylsilyl (TBDMS) ether prior to amide coupling prevents this side reaction.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the furan-2-carboxamide can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.

Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The indene and furan moieties may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

The furan-2-carboxamide moiety is a common scaffold in medicinal chemistry. Key analogs include:

Key Observations :

- The target compound’s dihydroindenyl group introduces a chiral center and hydroxyl functionality, which may enhance solubility compared to purely aromatic analogs like N-(4-bromophenyl)furan-2-carboxamide .

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide is a synthetic organic compound with notable structural features that may confer significant biological activities. The compound belongs to a class of indene derivatives, which have been studied for their pharmacological potential. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties based on current research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 257.28 g/mol. The compound's structure features an indene moiety linked to a furan carboxamide, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅NO₃ |

| Molecular Weight | 257.28 g/mol |

| CAS Number | 1396874-80-8 |

Antimicrobial Properties

Recent studies have demonstrated that compounds related to this compound exhibit antibacterial and antifungal activities. For instance, derivatives with similar structures have shown moderate to good antimicrobial activity against various strains of bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that the compound may possess significant potential as a therapeutic agent against infections caused by resistant bacterial strains.

Cytotoxic Activity

The cytotoxic effects of this compound have also been explored in various cancer cell lines. In vitro studies indicate that the compound exhibits low cytotoxicity with CC₅₀ values exceeding 100 µM in Vero and MDCK cells, suggesting a favorable safety profile for further development .

Case Studies

A notable study investigated the effects of related indene derivatives on cancer cell proliferation using the MTT assay. The results indicated that certain modifications to the indene structure could enhance the antiproliferative activity against specific cancer types:

| Compound | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 10.20 | T47-D |

| Compound B | 3.64 | MCF7 |

These findings highlight the importance of structural modifications in optimizing the biological activity of indene derivatives.

Q & A

Q. What are the key structural features of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)furan-2-carboxamide, and how are they elucidated?

The compound combines a furan-2-carboxamide group with a 1-hydroxy-2,3-dihydro-1H-inden-1-yl moiety. Structural elucidation involves:

- X-ray crystallography : Determines 3D conformation and hydrogen-bonding patterns (e.g., SHELX software for refinement) .

- NMR spectroscopy : Assigns proton environments (e.g., indene methylene protons at δ 2.5–3.0 ppm, furan protons at δ 6.3–7.1 ppm) .

- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Q. What synthetic routes are employed for this compound?

Synthesis typically involves:

- Step 1 : Reduction of 1-indanone to 1-hydroxy-2,3-dihydro-1H-indene using NaBH₄ or LiAlH₄ .

- Step 2 : Coupling with furan-2-carboxamide via reductive amination or nucleophilic substitution .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Advanced Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps .

- Temperature control : Low temperatures (0–5°C) prevent side reactions during sensitive steps like indene hydroxylation .

- Catalyst screening : Pd/C or Ni catalysts improve reductive amination efficiency .

- Example optimization table :

| Step | Parameter Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| 1 | Reducing Agent | NaBH₄ in MeOH | 85% → 92% |

| 2 | Solvent | DMF vs. THF | 70% → 88% |

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

- Dynamic NMR : Resolves conformational exchange broadening in indene protons .

- DFT calculations : Compare theoretical (B3LYP/6-31G*) and experimental IR/Raman spectra to validate stereochemistry .

- Cross-validation : Use multiple techniques (e.g., NOESY for spatial proximity, HSQC for C-H correlations) .

Q. What strategies identify structure-activity relationships (SAR) for this compound’s biological activity?

- Analog synthesis : Modify the hydroxyl group (e.g., acetylation) or furan ring (e.g., halogenation) to test anti-inflammatory or enzyme inhibition .

- Molecular docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) using AutoDock Vina .

- Case study :

- Analog : Replacement of furan with thiophene reduced COX-2 inhibition by 40% .

- Key SAR insight : Furan’s oxygen atom is critical for hydrogen bonding to Arg120 in COX-2 .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.